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molecular formula C14H11Cl2NO3 B3246004 Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate CAS No. 173983-39-6

Methyl 2-(2-amino-4,5-dichlorophenoxy)benzoate

Cat. No. B3246004
M. Wt: 312.1 g/mol
InChI Key: YBSILMBZHPQPRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05545669

Procedure details

A solution of methyl 2-(2-nitro-4,5-dichlorophenoxy)benzoate (2 g, 5.86 mmol) in acetic acid (50 mL) was treated with 20% aqueous titanium trichloride (22 mL, 36 mmol). The solvent was evaporated, and the aqueous residue was made basic with aqueous sodium hydroxide. The crude product was extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered and evaporated. Flash chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from-ethyl acetate/hexane gave the title compound. 1H NMR (400 MHz, CDCl3) δ7.90 (dd, 1H), 7.46-7.50 (m, 1H), 7.18-7.26 (m, 1H), 6.93 (dd, 1H), 6.89 (s, 1H), 6.83 (s, 1H), 4.08 (br s, 2H), 3.87 (s, 3H).
Name
methyl 2-(2-nitro-4,5-dichlorophenoxy)benzoate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:20]=[C:19]([Cl:21])[C:18]([Cl:22])=[CH:17][C:5]=1[O:6][C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10])([O-])=O>C(O)(=O)C.[Cl-].[Cl-].[Cl-].[Ti+3]>[NH2:1][C:4]1[CH:20]=[C:19]([Cl:21])[C:18]([Cl:22])=[CH:17][C:5]=1[O:6][C:7]1[CH:16]=[CH:15][CH:14]=[CH:13][C:8]=1[C:9]([O:11][CH3:12])=[O:10] |f:2.3.4.5|

Inputs

Step One
Name
methyl 2-(2-nitro-4,5-dichlorophenoxy)benzoate
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(OC2=C(C(=O)OC)C=CC=C2)C=C(C(=C1)Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
22 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Cl-].[Ti+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
The crude product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Flash chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from-ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=C(OC2=C(C(=O)OC)C=CC=C2)C=C(C(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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